5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione
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Overview
Description
5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione: is a synthetic organic compound that features a unique combination of functional groups, including a triazole ring and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, where an azide and an alkyne undergo a cycloaddition reaction in the presence of a copper catalyst.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the triazole intermediate.
Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and automated synthesis platforms for the subsequent steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The hydroxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Chemical Biology: It can be used as a probe to study biological processes, particularly those involving protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of an enzyme, blocking its activity.
Receptor Modulation: It can interact with cell surface receptors, altering their signaling pathways.
Protein-Ligand Interactions: The compound can serve as a ligand that binds to specific proteins, affecting their function.
Comparison with Similar Compounds
5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione: can be compared with other compounds that have similar functional groups:
1,2,3-Triazole Derivatives: These compounds share the triazole ring and can have similar reactivity and applications.
Imidazolidine-2,4-dione Derivatives: These compounds share the imidazolidine-2,4-dione moiety and can have similar stability and reactivity.
Similar Compounds
- 1-(2-hydroxyethyl)-1H-1,2,3-triazole
- Imidazolidine-2,4-dione
The uniqueness of This compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[[1-(2-hydroxyethyl)triazol-4-yl]methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c14-2-1-13-4-5(11-12-13)3-6-7(15)10-8(16)9-6/h4,6,14H,1-3H2,(H2,9,10,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHPGJNMUWAFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCO)CC2C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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